molecular formula C23H21ClN2O3 B6501759 N'-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-N-(2-chlorophenyl)ethanediamide CAS No. 1396711-33-3

N'-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-N-(2-chlorophenyl)ethanediamide

Cat. No.: B6501759
CAS No.: 1396711-33-3
M. Wt: 408.9 g/mol
InChI Key: KJLORYAZWPEENE-UHFFFAOYSA-N
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Description

N'-(2-{[1,1'-Biphenyl]-4-yl}-2-hydroxypropyl)-N-(2-chlorophenyl)ethanediamide is a synthetic organic compound featuring an ethanediamide (oxamide) backbone linking two distinct aromatic moieties. The first substituent is a 2-hydroxypropyl group attached to a biphenyl-4-yl ring, while the second is a 2-chlorophenyl group. The ethanediamide linker provides two amide functionalities, enhancing hydrogen-bonding capacity compared to single-amide analogs. While specific data for this compound are absent in the provided evidence, its structural analogs (e.g., VM-series compounds, benzothiophene derivatives) offer insights into its likely behavior .

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-[2-hydroxy-2-(4-phenylphenyl)propyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O3/c1-23(29,18-13-11-17(12-14-18)16-7-3-2-4-8-16)15-25-21(27)22(28)26-20-10-6-5-9-19(20)24/h2-14,29H,15H2,1H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLORYAZWPEENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC=CC=C1Cl)(C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features

The target compound shares key structural motifs with several analogs documented in the literature:

Compound Name / ID Core Structure Substituents (R1, R2) Functional Groups
Target Compound Ethanediamide Biphenyl-4-yl (R1), 2-chlorophenyl (R2) Hydroxypropyl, chloro, biphenyl
VM-6 Carboxamido nitrate Biphenyl-4'-methyl (R1), 2-CF3Ph (R2) Trifluoromethyl, nitrate ester
VM-9 Carboxamido nitrate Biphenyl-4'-methyl (R1), 4-NO2Ph (R2) Nitro, nitrate ester
VM-10 Carboxamido nitrate Biphenyl-4'-methyl (R1), 4-OHPh (R2) Hydroxyl, nitrate ester
Compound Ethanediamide Benzothiophen-2-yl (R1), 4-NMe2Ph (R2) Dimethylamino, benzothiophene
Mibampator Sulfonamide Biphenyl (R1), sulfonamide (R2) Sulfonamide, biphenyl

Key Observations :

  • Ethanediamide vs. Carboxamido Nitrate : The ethanediamide backbone in the target and compound allows for dual hydrogen-bonding sites, unlike VM-series carboxamido nitrates, which feature a single amide and nitrate ester group .
  • Substituent Effects: The 2-chlorophenyl group in the target is moderately electron-withdrawing, contrasting with VM-9’s stronger electron-withdrawing nitro group and VM-10’s electron-donating hydroxyl group. ’s dimethylamino group (strong electron donor) may enhance solubility compared to the target’s chloro substituent .
Physicochemical Properties

Data from structurally related compounds highlight trends in melting points, yields, and spectral characteristics:

Compound Name / ID Molecular Formula m.p. (°C) Yield (%) IR Bands (cm⁻¹) Notable NMR Signals (δ ppm)
VM-6 C23H17F3N2O5 127–129 48.02 1220 (C-O), 1700 (C=O) 2.39 (-CH3), 4.10 (-CH2)
VM-9 C22H17N3O7 160–162 71.08 1205 (C-O), 1680 (C=O) 2.42 (-CH3), 4.14 (-CH2)
VM-10 C22H18N2O6 138–140 55.15 Not reported 7.21–7.54 (biphenyl), 7.81–8.14 (-Ar)
Compound C19H17Cl2N3O2 200–202* Not reported Not reported Dihedral angles: 44.5°–77.5°

Notes:

  • Melting Points : VM-9’s nitro group correlates with a higher m.p. (160–162°C) compared to VM-10’s hydroxyl (138–140°C), likely due to stronger intermolecular forces .
  • Yields : VM-9’s higher yield (71.08%) suggests favorable synthetic conditions for nitro-substituted analogs .
  • Spectral Data : The target’s ethanediamide IR bands may resemble ’s compound, with peaks near 1700 cm⁻¹ (C=O stretch) .

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